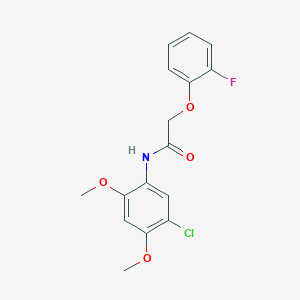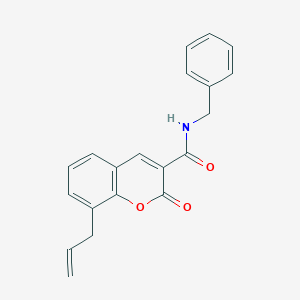![molecular formula C15H13N3OS B5853921 3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAC-1 and is a small molecule inhibitor of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. The inhibition of procaspase-3 activation by PAC-1 has been shown to have potential therapeutic applications in cancer and other diseases.
作用机制
The mechanism of action of PAC-1 involves the inhibition of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. By inhibiting procaspase-3 activation, PAC-1 prevents the activation of caspase-3 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have significant biochemical and physiological effects. It induces apoptosis in cancer cells, which leads to the death of these cells. PAC-1 has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have neuroprotective effects.
实验室实验的优点和局限性
PAC-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. PAC-1 has also been shown to have low toxicity in animal models, making it a promising candidate for the development of anticancer drugs. However, PAC-1 has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
未来方向
There are several future directions for research on PAC-1. One potential direction is the development of PAC-1 analogs that have improved solubility and bioavailability. Another direction is the development of PAC-1-based anticancer drugs that can be used in clinical trials. Additionally, further research is needed to understand the mechanism of action of PAC-1 and its potential applications in other diseases.
合成方法
The synthesis of PAC-1 involves the reaction of 3-aminopyridine-2-carboxylic acid with thionyl chloride to form 3-pyridinyl isothiocyanate. This is then reacted with 3-phenylacryloyl chloride to form PAC-1. The synthesis of PAC-1 has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
科学研究应用
PAC-1 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. PAC-1 has also been studied for its potential applications in other diseases, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
属性
IUPAC Name |
(E)-3-phenyl-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(9-8-12-5-2-1-3-6-12)18-15(20)17-13-7-4-10-16-11-13/h1-11H,(H2,17,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMDQNZKIQNYDP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)
![N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)


![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)
![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)